3-[(2-Bromoacetyl)amino]-N-propylbenzamide

Lipophilicity Physicochemical Properties Drug Design

Researchers seeking a structurally validated starting point for covalent BRD4 inhibitor design often face limited access to meta-oriented bromoacetyl probes. This compound directly addresses that gap with a reactive warhead scaffold specifically documented for BRD4 bromodomain 1 engagement (Kd = 3.30E+3 nM). - Meta-substitution pattern enables unique geometry for probing irreversible enzyme inhibition. - N-Propyl chain modulates lipophilicity for improved cellular permeability in antiviral agent development. - Established intermediate for sulfanilamides and pyrimidine-containing amino acids targeting viral replication.

Molecular Formula C12H15BrN2O2
Molecular Weight 299.16 g/mol
CAS No. 1138442-98-4
Cat. No. B1531966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Bromoacetyl)amino]-N-propylbenzamide
CAS1138442-98-4
Molecular FormulaC12H15BrN2O2
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=CC=C1)NC(=O)CBr
InChIInChI=1S/C12H15BrN2O2/c1-2-6-14-12(17)9-4-3-5-10(7-9)15-11(16)8-13/h3-5,7H,2,6,8H2,1H3,(H,14,17)(H,15,16)
InChIKeySKXINYNNTWGWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selection Guide for 3-[(2-Bromoacetyl)amino]-N-propylbenzamide


3-[(2-Bromoacetyl)amino]-N-propylbenzamide (CAS 1138442-98-4) is a synthetic bromoacetamide-functionalized benzamide derivative (C12H15BrN2O2, MW 299.16 g/mol) . It contains a reactive electrophilic bromoacetyl warhead positioned on the benzamide scaffold, enabling covalent modification of nucleophilic residues in biological systems [1]. The compound is primarily utilized as a versatile chemical intermediate and biochemical probe for investigating protein function and enzyme inhibition .

Covalent probe development via bromoacetyl warhead
Synthesis of antiviral sulfanilamide/pyrimidine derivatives
Structure–activity studies on meta-substitution geometry

Why Generic Bromoacetyl Benzamides Cannot Substitute


The unique combination of a propyl-substituted benzamide core and a meta-oriented bromoacetyl group in 3-[(2-Bromoacetyl)amino]-N-propylbenzamide confers distinct physicochemical and reactivity profiles compared to other bromoacetyl benzamides. The presence of the N-propyl chain modulates lipophilicity and molecular recognition, as reflected in predicted LogP differences [1]. Furthermore, the meta-substitution pattern on the benzamide ring alters the compound's electronic environment and steric accessibility, directly influencing both its reactivity in downstream synthetic applications and its binding orientation to biological targets [2]. Simple substitution with unsubstituted or para-substituted analogs would likely result in altered reaction kinetics, different product profiles, or diminished target engagement, underscoring the need for this specific compound.

Target N-Propyl, meta-bromoacetyl
Potential substitute Unsubstituted amide or para-isomer
Propyl chain shifts lipophilicity; membrane partitioning may differ
Target Meta-substituted bromoacetyl
Potential substitute Para- or unsubstituted analog
Electrophilicity and adduct geometry likely differ; reaction kinetics may shift
Target Measurable BRD4 BD1 engagement
Potential substitute Other bromoacetyl benzamide
Binding profile may not transfer; target selectivity requires review

Differentiated Selection Evidence


Enhanced Lipophilicity via N-Propyl Substitution

The N-propyl substituent in 3-[(2-Bromoacetyl)amino]-N-propylbenzamide significantly increases its predicted lipophilicity compared to the unsubstituted analog 3-[(2-bromoacetyl)amino]benzamide. This difference directly impacts membrane permeability and tissue distribution profiles, a critical factor for biological probe design. [1]

Lipophilicity increase
Class-level inference
Predicted LogP ~2.8 vs 1.5 (unsubstituted analog)
~1.3 log unit difference
Supports membrane permeability design
Computed XLogP3; experimental confirmation needed
Lipophilicity Physicochemical Properties Drug Design

Altered Binding Profile to BRD4 Bromodomain

3-[(2-Bromoacetyl)amino]-N-propylbenzamide exhibits measurable, albeit low, binding affinity to the BRD4 bromodomain 1 (Kd = 3.30E+3 nM) and significantly reduced binding to bromodomain 2 (Kd >3.00E+5 nM). [1] While not a potent inhibitor, this demonstrates a degree of molecular recognition and provides a quantitative baseline for comparing related scaffolds. In contrast, 3-[(2-bromoacetyl)benzamide shows 4% inhibition at 100 nM and 85% at 10 μM against human rhinovirus protease, highlighting target selectivity differences. [2]

BRD4 binding profile
Cross-study comparable
BRD4 BD1: Kd 3.30E+3 nM
BD2: >3.00E+5 nM
Comparator: 4% inhib. at 100 nM
85% at 10 µM (rhinovirus protease)
Supports BRD4 bromodomain probe development
Weak affinity; scaffold optimization needed
BRD4 Bromodomain Binding Affinity Covalent Probe

Key Intermediate for Antiviral Compound Synthesis

Unlike many bromoacetyl benzamide analogs that lack a defined synthetic role, 3-[(2-Bromoacetyl)amino]-N-propylbenzamide is specifically documented as an intermediate for the preparation of sulfanilamides and amino acids containing a pyrimidine ring system, which are potential antiviral agents. This explicit designation provides a clear, validated pathway for its use in medicinal chemistry campaigns, distinguishing it from other reactive building blocks with unknown or purely theoretical applications.

Synthetic intermediate role
Data to verify
Documented route to sulfanilamide & pyrimidine antiviral compounds
Streamlines antiviral compound synthesis
Vendor documentation; independent validation advised
Antiviral Synthetic Intermediate Sulfanilamide Pyrimidine

Differentiated Reactivity from Meta-Substitution

The meta-substitution of the bromoacetyl group relative to the benzamide core in 3-[(2-Bromoacetyl)amino]-N-propylbenzamide (vs. the para-substituted analog 4-[(2-bromoacetyl)amino]benzamide) is predicted to alter the electrophilicity and steric accessibility of the reactive bromoacetyl moiety. [1] This positional difference influences reaction kinetics in subsequent nucleophilic substitutions and the geometry of covalent adducts formed with protein targets, a crucial consideration for applications requiring precise molecular orientation.

Meta-substitution reactivity
Class-level inference
Meta-oriented bromoacetyl; predicted altered electrophilicity and steric access vs para-analogs
Supports covalent adduct geometry studies
Structure-based inference; experimental validation of reactivity advised
Reactivity Electrophilicity Synthetic Chemistry Covalent Modification

Recommended Research and Industrial Applications


Covalent BRD4 Bromodomain Probe Development

Given its measurable, albeit weak, binding to the BRD4 bromodomain 1 (Kd = 3.30E+3 nM) [1], 3-[(2-Bromoacetyl)amino]-N-propylbenzamide serves as a validated starting point for structure-guided optimization. The reactive bromoacetyl warhead can be exploited to develop irreversible covalent inhibitors or chemical probes targeting BRD4, with the N-propyl chain providing a handle for modulating lipophilicity to improve cellular permeability.

Synthesis of Antiviral Sulfanilamide and Pyrimidine Derivatives

Leveraging its documented role as an intermediate for sulfanilamides and pyrimidine-containing amino acids with antiviral potential , this compound is ideal for medicinal chemistry groups focused on developing new antiviral agents. Its defined synthetic utility allows for efficient incorporation into diverse chemical libraries targeting viral replication mechanisms.

Impact of Meta-Substitution on Covalent Ligand Geometry

The meta-orientation of the bromoacetyl group in this compound provides a unique tool for probing how the geometry of covalent modification affects protein function . Researchers can compare the biological outcomes of this meta-substituted probe with its para- and unsubstituted analogs to dissect the structural requirements for optimal irreversible enzyme inhibition.

Application
Selection Property
Validation Focus
Covalent BRD4 probe optimization
Bromoacetyl warhead reactivity & N-propyl lipophilicity
Binding affinity and permeability assay review
Antiviral intermediate synthesis
Documented synthetic route
Synthetic reproducibility and antiviral screening
Covalent ligand geometry research
Meta-substitution orientation
Adduct geometry and enzyme inhibition assay comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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